molecular formula C17H20ClN3O4S2 B4699266 N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl)methanesulfonamide

N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl)methanesulfonamide

Cat. No. B4699266
M. Wt: 429.9 g/mol
InChI Key: WRAMTPJUNOSJAP-UHFFFAOYSA-N
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Description

N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl)methanesulfonamide, commonly known as CP-690,550, is a chemical compound that has gained significant attention in the field of scientific research. CP-690,550 is a potent and selective inhibitor of Janus kinase 3 (JAK3), a tyrosine kinase that plays a crucial role in the immune system.

Mechanism of Action

CP-690,550 selectively inhibits N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl)methanesulfonamide, which is involved in the signaling pathway of various cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl)methanesulfonamide, CP-690,550 blocks the downstream signaling of these cytokines, leading to the inhibition of immune cell activation and cytokine production.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have significant biochemical and physiological effects on the immune system. The compound inhibits the proliferation and activation of T cells, B cells, and natural killer cells, leading to a decrease in the production of pro-inflammatory cytokines. CP-690,550 also reduces the infiltration of immune cells into inflamed tissues, leading to a decrease in tissue damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CP-690,550 in lab experiments is its selectivity for N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl)methanesulfonamide, which allows for the specific inhibition of the N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl)methanesulfonamide signaling pathway. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.

Future Directions

There are several future directions for the research on CP-690,550. One potential direction is the development of new N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl)methanesulfonamide inhibitors with better solubility and stability. Another direction is the investigation of the compound's potential therapeutic applications in other immune-mediated diseases such as multiple sclerosis and systemic lupus erythematosus. Additionally, the compound's effects on the microbiome and the gut-brain axis could also be explored.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to be effective in reducing the symptoms of these diseases by inhibiting the activation of immune cells and the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[4-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylphenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O4S2/c1-26(22,23)19-15-5-7-17(8-6-15)27(24,25)21-11-9-20(10-12-21)16-4-2-3-14(18)13-16/h2-8,13,19H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAMTPJUNOSJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl)methanesulfonamide
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N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl)methanesulfonamide
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